

# **Chemical structure and properties of Galloflavin**

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An In-depth Technical Guide to the Chemical Structure and Properties of Galloflavin

### Introduction

Galloflavin is a synthetic small molecule derived from gallic acid, recognized primarily for its role as a potent inhibitor of lactate dehydrogenase (LDH).[1][2] Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[1][2] By targeting both major isoforms of this enzyme, LDH-A and LDH-B, Galloflavin disrupts the metabolic activity of cancer cells, leading to a reduction in glycolysis, decreased ATP production, and subsequent induction of apoptosis and cell cycle arrest.[2] Its ability to hinder cancer cell proliferation has made it a subject of significant interest in oncological research, particularly for endometrial, breast, and liver cancers, as well as Burkitt lymphoma.[3][4] This document provides a comprehensive technical overview of Galloflavin, including its chemical properties, mechanism of action, and relevant experimental protocols for researchers in drug development and cell biology.

## **Chemical Structure and Properties**

**Galloflavin**'s core structure is a pyrano[3,2-c][1]benzopyran-2,6-dione substituted with four hydroxyl groups.

## **Chemical Identifiers**

A summary of the key chemical identifiers for **Galloflavin** is presented in Table 1.



Identifier	Value	Citation
IUPAC Name	3,8,9,10-tetrahydroxy- pyrano[3,2-c][1]benzopyran- 2,6-dione	
CAS Number	568-80-9	[5]
Molecular Formula	C12H6O8	[5]
Molecular Weight	278.17 g/mol	[5]
Canonical SMILES	O=C(OC(C=C1O)=C2OC1=O) C3=C2C(O)=C(O)C(O)=C3	[6]
InChI Key	VYKVZHXHVUVABA- UHFFFAOYSA-N	

# **Physicochemical Properties**

The known physicochemical properties of **Galloflavin** are detailed in Table 2. It is typically supplied as a yellow to brown crystalline solid.



Property	Value	Citation
Appearance	Yellow to brown solid	[6]
Purity	≥98% (by HPLC)	
Solubility	DMSO: ≥ 5 mg/mL (17.97 mM)  DMF: ~1.11 mg/mL (4.01 mM)  In vivo formulations: Soluble in mixtures of DMSO, PEG300,  Tween-80, and saline.	[5][6]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[6]
Spectroscopic Data	1H NMR, 13C NMR, FT-IR, UV-Vis: Specific spectral data is not readily available in the public domain but is referenced in the full text of Manerba et al., 2012.	[1]

# **Biological Activity and Mechanism of Action**

**Galloflavin**'s primary biological function is the inhibition of human lactate dehydrogenase (LDH), an enzyme that catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+.[1] It is a potent inhibitor of both the muscle (LDH-A) and heart (LDH-B) isoforms.[1]

## **Enzyme Inhibition Kinetics**

**Galloflavin** inhibits LDH activity in the micromolar range. The primary mechanism described is the binding to the free enzyme, rather than competing with the substrate (pyruvate) or cofactor (NADH).[1][2] However, some studies also report a competitive inhibition with respect to NADH. [3][4] This suggests a complex interaction that may be dependent on experimental conditions. The reported inhibitory constants (Ki) are summarized in Table 3.



Parameter	Value	Citation
Ki (LDH-A vs. Pyruvate)	5.46 μΜ	[1]
Ki (LDH-B vs. Pyruvate)	15.06 μΜ	[1]

## **Cellular Signaling Pathways**

The inhibition of LDH by **Galloflavin** initiates a cascade of downstream cellular events, primarily disrupting cancer cell metabolism and survival signaling.

- Inhibition of Glycolysis: By blocking the conversion of pyruvate to lactate, Galloflavin causes
  a bottleneck in the glycolytic pathway. This leads to reduced lactate production and a
  decrease in the regeneration of NAD+, which is essential for maintaining a high glycolytic
  rate.[7]
- Disruption of NAD+/NADH Balance: The inhibition of LDH leads to a decrease in the cellular pool of NAD+.[7] This altered redox balance has significant consequences for NAD+dependent enzymes.[7]
- Inhibition of Sirtuin-1 (SIRT1): The reduction in available NAD+ leads to the inhibition of the NAD+-dependent deacetylase SIRT1.[7]
- Downregulation of c-Myc: SIRT1 is known to regulate the stability and activity of the
  oncoprotein c-Myc. Inhibition of SIRT1 by the Galloflavin-induced NAD+ depletion results in
  a significant downregulation of c-Myc protein levels.[7] c-Myc is a critical transcription factor
  that drives the expression of many genes involved in proliferation and metabolism, including
  LDH-A itself.
- Induction of Apoptosis: The combination of metabolic stress (reduced ATP) and the
  downregulation of the pro-survival c-Myc protein triggers the mitochondrial pathway of
  apoptosis.[4] This is characterized by an increase in cleaved caspase-3 and altered
  expression of Bcl-2 family proteins.[4]
- Cell Cycle Arrest and Stress Response: **Galloflavin** has been shown to induce cell cycle arrest, with the specific phase (G1 or G2) being cell-type dependent.[4] It also promotes an oxidative stress condition in some cancer cells, contributing to its anti-proliferative effects.

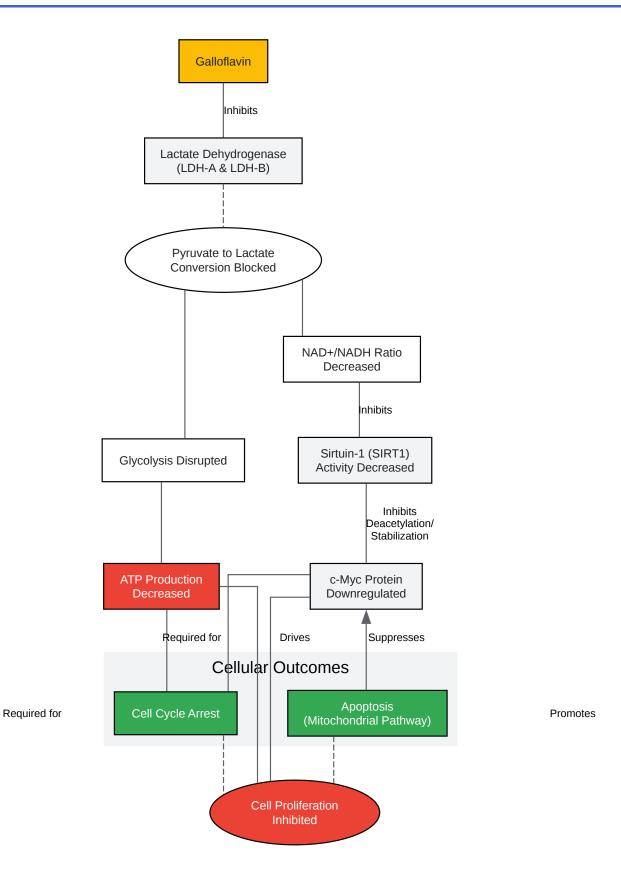




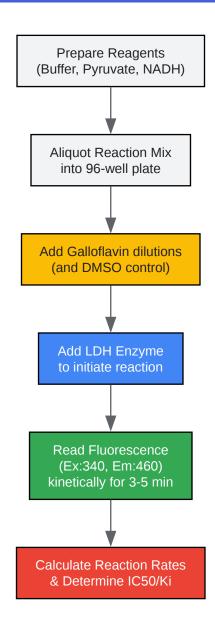


The central signaling pathway initiated by **Galloflavin** is illustrated in the diagram below.

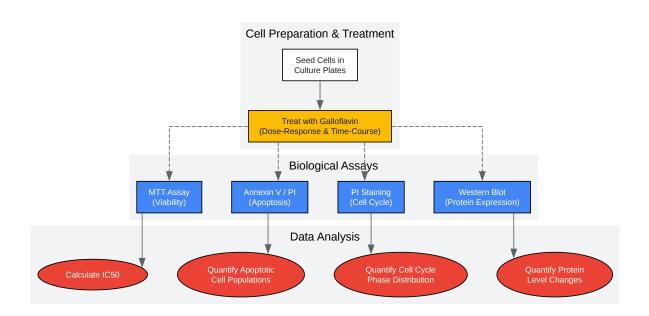












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